molecular formula C17H22OSi2 B8351543 2,6-Bis[(trimethylsilyl)ethynyl]benzaldehyde

2,6-Bis[(trimethylsilyl)ethynyl]benzaldehyde

Cat. No. B8351543
M. Wt: 298.5 g/mol
InChI Key: CQNNFTDOWLIRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis[(trimethylsilyl)ethynyl]benzaldehyde is a useful research compound. Its molecular formula is C17H22OSi2 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H22OSi2

Molecular Weight

298.5 g/mol

IUPAC Name

2,6-bis(2-trimethylsilylethynyl)benzaldehyde

InChI

InChI=1S/C17H22OSi2/c1-19(2,3)12-10-15-8-7-9-16(17(15)14-18)11-13-20(4,5)6/h7-9,14H,1-6H3

InChI Key

CQNNFTDOWLIRCW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=CC=C1)C#C[Si](C)(C)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the method described by Buchwald and Fu (Hundertmark, T. et al., Org. Lett. 2000, 12, 1729-1731), samples of 2,6-dichlorobenzaldehyde (3.56 g, 20.4 mmol), Pd(PhCN)2Cl2 (468 mg, 1.22 mmol), and CuI (155 mg, 814 μmol) were placed in a Schlenk flask. Diisopropylamine (6.7 mL), dioxane (30 mL), and P(t-Bu)3 (494 mg, 2.44 mmol) were placed in a Schlenk flask and sparged of oxygen for 10 min, then added to the Schlenk flask. The flask was placed in an oil bath heated to 70° C. After 5 min, (trimethylsilyl)acetylene (7.19 mL, 50.9 mmol) was added and the mixture was stirred at 70° C. for 4 h. Removal of an aliquot and analysis by GC showed mono and di-coupled products in a nearly 1:1 ratio. An additional equivalent of (trimethylsilyl) acetylene (2.9 mL, 20.4 mmol) was added. After 24 h at 70° C., GC analysis showed no mono-coupled product. The mixture was cooled to room temperature, then filtered through a pad of silica. Kugelrohr distillation (110° C., 0.1 Torr) followed by column chromatography (silica, toluene) afforded a yellow oil (2.22 g, 37%): 1H NMR δ0.27 (s, 18H), 7.40-7.43 (m, 1H), 7.51 (d, J=8.0Hz, 2H), 10.63 (s, 1H); 13C NMR δ−0.0, 101.5, 102.5, 125.2, 132.3, 134.4, 137.2, 190.6; FAB-MS obsd 299.1267, calcd 299.1287; Anal Calcd. for C17H22OSi2: C, 68.40; H, 7.43; Found: C, 67.94; H, 7.36.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
494 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
7.19 mL
Type
reactant
Reaction Step Three
Quantity
2.9 mL
Type
reactant
Reaction Step Four
Quantity
468 mg
Type
catalyst
Reaction Step Five
Name
Quantity
155 mg
Type
catalyst
Reaction Step Six
Name
Yield
37%

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